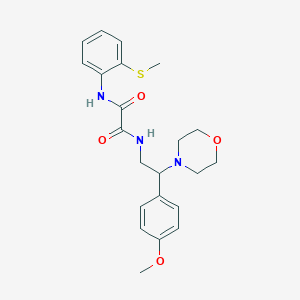
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as MMOTP, is a chemical compound that has gained attention in the scientific community for its potential use in cancer treatment.
作用機序
The mechanism of action of N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide involves the inhibition of several key enzymes that are involved in cancer cell growth and survival. Specifically, N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide inhibits the activity of topoisomerase II, an enzyme that is necessary for DNA replication and cell division. N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide also inhibits the activity of protein kinase C, an enzyme that is involved in cell signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide inhibits the activity of topoisomerase II and protein kinase C, as mentioned above. N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide has also been shown to induce apoptosis in cancer cells, as well as inhibit the formation of new blood vessels that are necessary for tumor growth. In vivo studies have shown that N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide can inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
One advantage of using N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one limitation of using N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide in lab experiments is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research on N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide. One direction is to further investigate its mechanism of action and identify other enzymes or pathways that it may target. Another direction is to study its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing and purifying N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide.
合成法
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide can be synthesized through a multi-step process, which involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate compound is then reacted with N-(2-aminoethyl)morpholine to form N-(2-(4-methoxyphenyl)-2-morpholinoethyl)4-methoxyphenylacamide. Finally, this compound is reacted with 2-(methylthio)phenyl isocyanate to form N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide.
科学的研究の応用
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide has been studied for its potential use in cancer treatment. In vitro studies have shown that N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide has also been shown to have anti-angiogenic properties, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-28-17-9-7-16(8-10-17)19(25-11-13-29-14-12-25)15-23-21(26)22(27)24-18-5-3-4-6-20(18)30-2/h3-10,19H,11-15H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPODYUBPVVPYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2SC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

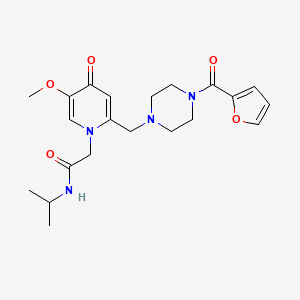

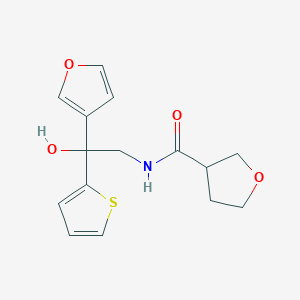
![1-[2-(4-Morpholinoanilino)2-oxoethyl]-4-piperidino-4-piperidinecarboxamide](/img/structure/B2510220.png)
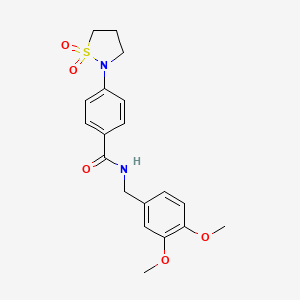
![4-{[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2510225.png)
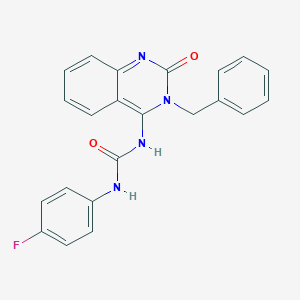
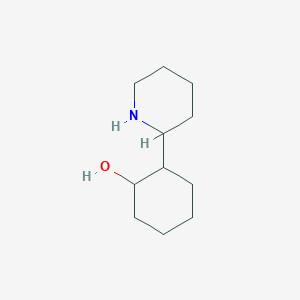
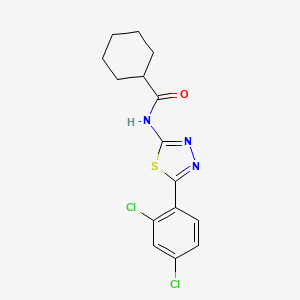

![1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2510232.png)
![3-(3-Chloro-1-benzothiophen-2-yl)-6-(piperidin-1-ylmethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2510233.png)
![Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2510235.png)
![2-Methyl-5-[(4-methylphenoxy)methyl]pyrazol-3-amine](/img/structure/B2510236.png)